

Collman's reagent synthesis of aldehydes and ketones

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Compound Focus: Collman'S reagent

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Fundamental Properties of Collman's Reagent

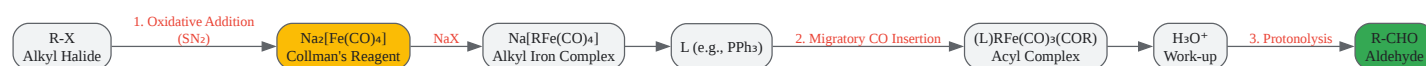
Table 1: Properties of Disodium Tetracarbonylferrate [1] [2]

Property	Description
Chemical Name	Disodium tetracarbonylferrate
IUPAC Name	Disodium tetracarbonylferrate
Synonyms	Collman's Reagent, Sodium tetracarbonylferrate
Chemical Formula	$C_4FeNa_2O_4$
Molar Mass	213.87 g/mol
Appearance	Colorless to white solid
Solubility	Soluble in THF, DMF, dioxane; insoluble in pentane
Stability	Highly air- and moisture-sensitive; pyrophoric

Reaction Mechanism Overview

Collman's reagent acts as a nucleophile. The mechanism for converting alkyl halides to aldehydes involves key organometallic steps [1] [2].

The diagram below illustrates the pathway from an alkyl halide to an aldehyde.



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This process provides a controlled alternative to classical methods like Grignard reactions for aldehyde synthesis [1].

Applications in Carbonyl Synthesis

Collman's reagent enables diverse carbonyl syntheses. The table below summarizes key transformations.

Table 2: Synthesis of Carbonyl Compounds and Derivatives using Collman's Reagent [1] [2] [3]

Product Class	Starting Material	Reagent Sequence	Key Conditions / Notes
Aldehydes	Alkyl Halides (R-X)	1. $\text{Na}_2[\text{Fe}(\text{CO})_4]$ 2. Ligand (PPh_3) 3. H_3O^+	Best with primary alkyl bromides; avoids over-oxidation to acids [1].
Aldehydes	Acyl Chlorides (RCOCl)	1. $\text{Na}_2[\text{Fe}(\text{CO})_4]$ 2. HCl	Proceeds via an iron acyl complex [1].
Ketones	Two different Alkyl Halides (R-X & $\text{R}'\text{-X}$)	1. $\text{Na}_2[\text{Fe}(\text{CO})_4] + \text{R-X}$ 2. $\text{R}'\text{-X}$ (excess)	Sequential one-pot reaction for unsymmetrical ketones [4].
Carboxylic Acids	Alkyl Halides (R-X)	1. $\text{Na}_2[\text{Fe}(\text{CO})_4]$ 2. O_2, H^+	Oxidative work-up [1].
Esters	Alkyl Halides (R-X)	1. $\text{Na}_2[\text{Fe}(\text{CO})_4] + \text{R-X}$ 2. Halogen (X_2)	Yields an acid halide, which can be trapped with an alcohol [1].

Detailed Experimental Protocol

This procedure describes the synthesis of an aldehyde from a primary alkyl halide [1] [2].

Synthesis of Heptanal from 1-Bromohexane

Reaction Flowchart



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Step-by-Step Procedure [1] [2]

• Formation of Alkyl Iron Complex

- In an inert atmosphere glovebox, add Na₂[Fe(CO)₄] (213 mg, 1.0 mmol) to a dry Schlenk flask.
- Add anhydrous THF (5 mL) and cool the suspension to 0°C.
- Slowly add 1-bromohexane (165 mg, 1.0 mmol) dropwise with stirring.
- Let the reaction warm to room temperature and stir for 1-2 hours. The initial white suspension typically changes color.

• Migratory CO Insertion

- To the reaction mixture containing the alkyl iron intermediate, add triphenylphosphine (288 mg, 1.1 mmol).
- Continue stirring at room temperature for 1 hour to form the acyl iron complex.

• Acidic Work-up to Aldehyde

- Cool the reaction mixture to 0°C.
- Slowly add acetic acid (~1 mL) to protonate the complex and release the aldehyde product.
- Warm to room temperature, and then dilute with diethyl ether (10 mL).
- Wash the organic layer sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by distillation to isolate heptanal.

Handling and Safety Notes [1] [2]

- **Pyrophoric and Air-Sensitive:** $\text{Na}_2[\text{Fe}(\text{CO})_4]$ is highly pyrophoric and air-sensitive. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
- **Solvents:** Use thoroughly dried and degassed solvents.
- **Iron Pentacarbonyl:** The precursor $\text{Fe}(\text{CO})_5$ is highly toxic and volatile; distillation and handling should be done in a well-ventilated fume hood.

Key Advantages and Strategic Considerations

Collman's reagent offers distinct benefits for synthetic design:

- **Chemoselectivity:** The reagent reacts with alkyl halides and acyl chlorides, tolerating many other functional groups [2].
- **Prevents Over-oxidation:** It converts alkyl halides directly to aldehydes, unlike many oxidation methods that stop at the aldehyde stage with difficulty [1].
- **Modularity:** A single reagent platform can generate aldehydes, ketones, carboxylic acids, esters, and amides by varying the work-up conditions [1] [2].

A primary strategic limitation is its intolerance toward tertiary alkyl halides, which predominantly undergo elimination rather than substitution [2].

Reference List

- *Wikipedia - Disodium tetracarbonylferrate* [1].
- *Chem-Station Int. Ed. - Collman's Reagent* [4].
- *Chemdotes Discourse - $\text{Na}_2[\text{Fe}(\text{CO})_4]$ (Collman's Reagent)* [2].
- *Organic-Chemistry.org - Synthesis of aldehydes and ketones* [3].

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1. Disodium tetracarbonylferrate - Wikipedia [en.wikipedia.org]

2. Na₂[Fe(CO)₄] (Collman ' s) (14878-31-0) - Iron Complexes... reagent

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